

# Application Notes & Protocols: 6-Chlorophthalazin-1-ol in Kinase Inhibitor Synthesis

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## Compound of Interest

Compound Name: 6-Chlorophthalazin-1-ol

Cat. No.: B1590482

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## Introduction: The Phthalazinone Scaffold as a Privileged Structure in Kinase Inhibition

The phthalazinone core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.<sup>[1]</sup> This versatile structure is a common feature in many bioactive compounds and has been instrumental in the development of novel anticancer drugs.<sup>[1]</sup> Phthalazinone derivatives have been successfully developed as inhibitors for a range of critical enzyme targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.<sup>[1][2][3][4]</sup> The planar nature of the phthalazinone ring system allows for favorable interactions within the ATP-binding pocket of many kinases, making it a privileged scaffold for inhibitor design.

**6-Chlorophthalazin-1-ol**, in particular, serves as a crucial starting material and key intermediate in the synthesis of a multitude of potent kinase inhibitors. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains and moieties to modulate potency, selectivity, and pharmacokinetic properties.<sup>[5]</sup> This document provides a detailed guide for researchers on the application of **6-Chlorophthalazin-1-ol** in the synthesis of kinase inhibitors, with a focus on practical laboratory protocols and the underlying chemical principles.

# Physicochemical Properties of 6-Chlorophthalazin-1-ol

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	180.59 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to light yellow solid	<a href="#">[6]</a>
Melting Point	272.2-273.5 °C	<a href="#">[6]</a>
CAS Number	57835-96-8	<a href="#">[6]</a> <a href="#">[7]</a>
pKa	11.66 ± 0.20 (Predicted)	<a href="#">[6]</a>
Storage	Sealed in a dry place at room temperature	<a href="#">[6]</a> <a href="#">[7]</a>

## Key Kinase Targets for Phthalazinone-Based Inhibitors

The phthalazinone scaffold has proven to be a versatile framework for targeting a variety of kinases implicated in cancer and other diseases.

- Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the FDA-approved drug Olaparib, are a cornerstone of therapy for BRCA-mutated cancers.[\[4\]](#)[\[8\]](#)[\[9\]](#) The phthalazinone moiety is a key structural feature of Olaparib and many other PARP inhibitors currently in development.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[\[11\]](#) Phthalazinone-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and antitumor activity.[\[2\]](#)[\[12\]](#)[\[13\]](#)

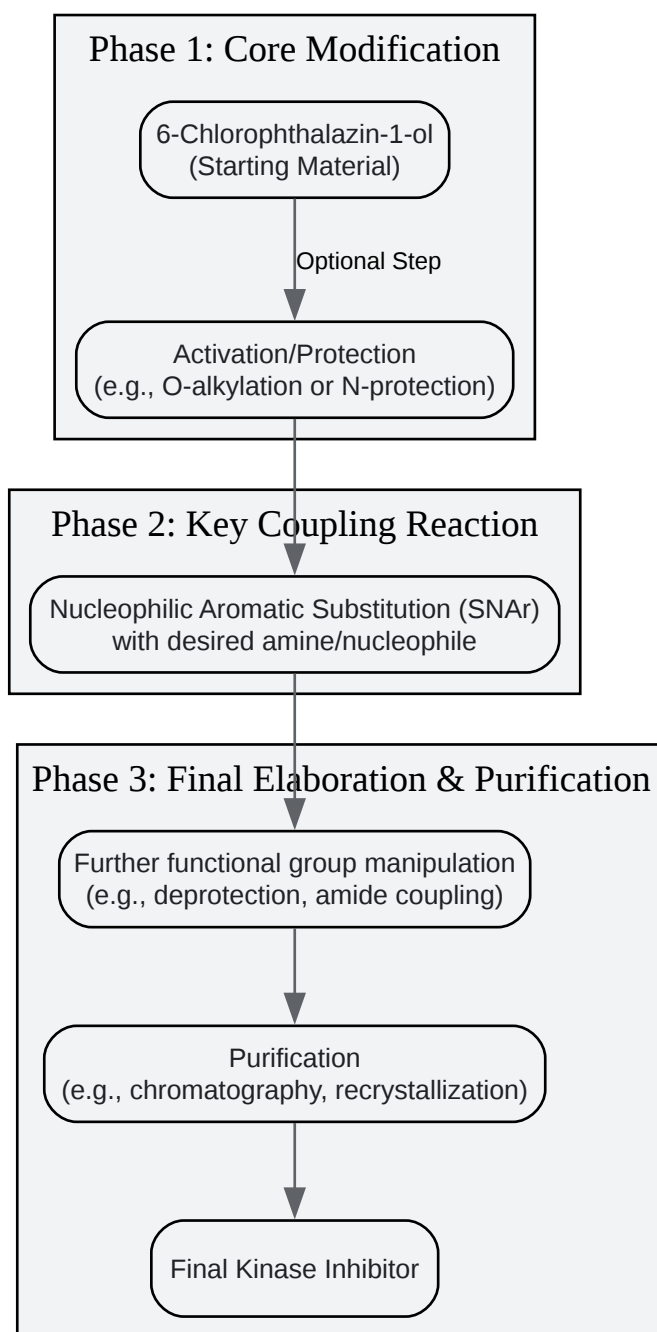
- **Aurora Kinases:** These serine/threonine kinases play a crucial role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in proliferating cancer cells.[3][14] Novel phthalazinone pyrazole scaffolds have yielded potent and selective Aurora-A kinase inhibitors.[3][14]
- **p38 Mitogen-Activated Protein Kinase (MAPK):** The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in various diseases, including cancer.[15] Phthalazine-based compounds have been rationally designed as potent and selective inhibitors of p38 $\alpha$ . [16]
- **Hematopoietic Progenitor Kinase 1 (HPK1):** HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[17] Derivatives of 1(2H)-phthalazinone have been identified as potent inhibitors of HPK1.[17]

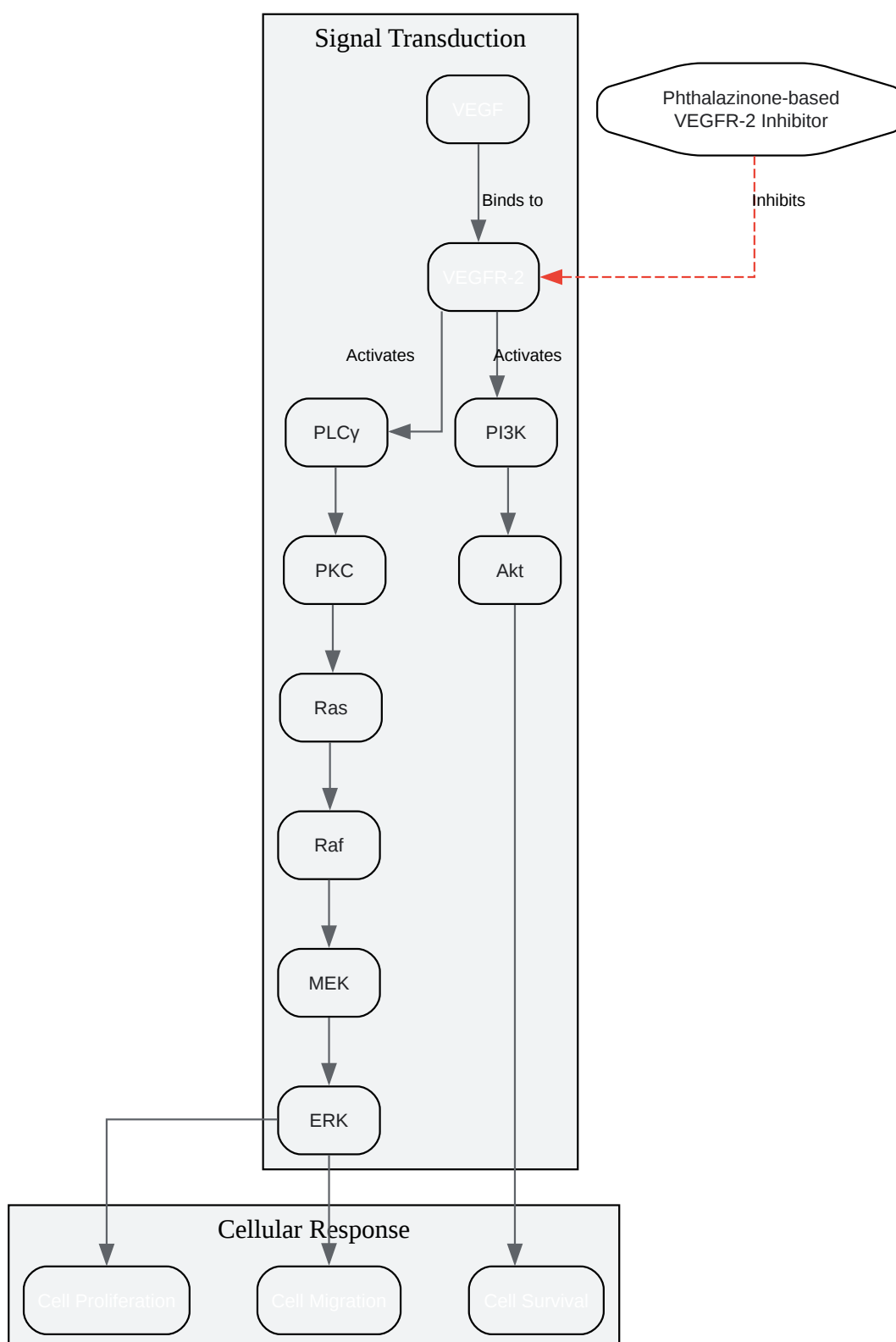
## Synthetic Strategies and Protocols

The chlorine atom on the **6-Chlorophthalazin-1-ol** ring is amenable to nucleophilic aromatic substitution, which is the primary strategy for elaborating the core structure.

## General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from **6-Chlorophthalazin-1-ol**.





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